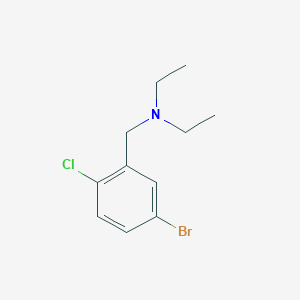

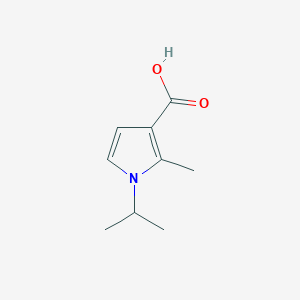

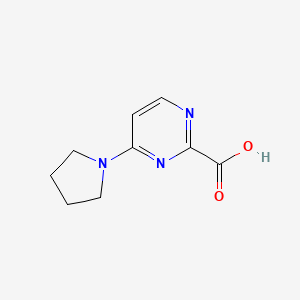

![molecular formula C11H15ClN2S2 B1457737 6-甲基-3-(2-(甲硫基)乙基)苯并[d]噻唑-2(3H)-亚胺盐酸盐 CAS No. 2034156-63-1](/img/structure/B1457737.png)

6-甲基-3-(2-(甲硫基)乙基)苯并[d]噻唑-2(3H)-亚胺盐酸盐

描述

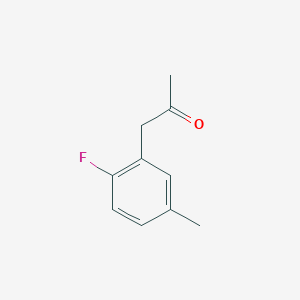

The compound is a derivative of benzothiazole, which is a heterocyclic compound . Benzothiazoles are known for their broad range of chemical and biological properties .

Molecular Structure Analysis

The compound contains a benzothiazole ring, which is a type of heterocyclic compound. It also has a methylthio group and an imine group attached to it .科学研究应用

抗菌应用

噻唑衍生物,包括6-甲基-3-(2-(甲硫基)乙基)苯并[d]噻唑-2(3H)-亚胺盐酸盐等化合物,因其抗菌特性而得到广泛研究 。这些化合物可以抑制多种细菌和真菌的生长,使其成为开发新型抗生素和抗真菌剂的潜在候选药物。它们的行动机制通常涉及干扰细菌细胞壁合成或真菌细胞膜完整性。

抗肿瘤和细胞毒性活性

研究表明,噻唑化合物表现出显著的抗肿瘤和细胞毒性活性 。它们可以诱导癌细胞凋亡并抑制肿瘤生长。这在寻找新型化疗药物方面尤其重要,这些药物可以提供比现有治疗方法更好的疗效和更少的副作用。

神经保护作用

噻唑衍生物也正在探索其神经保护作用 。它们可能在阿尔茨海默病和帕金森病等神经退行性疾病中提供治疗潜力,通过保护神经元免受损伤并改善神经功能。

农业应用

在农业中,噻唑化合物用作杀真菌剂和杀生物剂 。它们有助于保护作物免受真菌感染,并可用于保存储存的农产品。它们在提高作物产量和质量方面的作用是研究的重要领域。

工业应用

噻唑作为化学反应加速剂,参与各种工业产品的合成 。它们用于制造染料、橡胶制品和其他材料,在这些材料中,它们的化学性质促进特定反应。

环境科学应用

在环境科学中,噻唑衍生物用于分析水污染物 。它们在饮用水和地表水中污染物的痕量测定中发挥作用,有助于环境监测和安全。

生物化学研究

噻唑化合物由于参与重要的生物过程,在生物化学研究中很有价值 。它们是维生素(如维生素 B1)结构的一部分,并用于与代谢和酶促反应相关的研究。

药理学发展

噻唑衍生物的药理学潜力巨大,应用范围从抗炎和止痛到退热和抗病毒活性 。它们是开发可解决各种健康问题的药物的关键,包括传染病和慢性病。

作用机制

Target of Action

Compounds with a thiazole ring have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been shown to interact with their targets in various ways, leading to changes in cellular function . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .

Biochemical Pathways

Thiazole derivatives have been found to affect various biochemical pathways, leading to a range of downstream effects .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of 6-methyl-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride.

Result of Action

Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The solubility of thiazole derivatives in various solvents suggests that the compound’s action may be influenced by the chemical environment .

属性

IUPAC Name |

6-methyl-3-(2-methylsulfanylethyl)-1,3-benzothiazol-2-imine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2S2.ClH/c1-8-3-4-9-10(7-8)15-11(12)13(9)5-6-14-2;/h3-4,7,12H,5-6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLWUESYNVFDGLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=N)S2)CCSC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

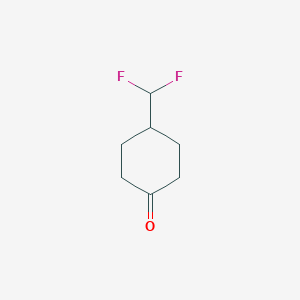

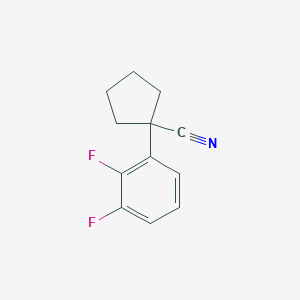

![[1-(Difluoromethyl)cyclopropyl]methanamine](/img/structure/B1457662.png)